6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Overview
Description
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a chemical compound with the molecular weight of 198.65 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 6-(aminomethyl)-1-isoindolinone hydrochloride .
Synthesis Analysis
The synthesis of amines, such as this compound, can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves the aminomethylation of aurones using anabasine . The reaction selectively provides 7-aminomethyl-6-hydroxyaurones .Molecular Structure Analysis
The molecular structure of this compound includes an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .Chemical Reactions Analysis
Amines, such as this compound, can undergo various reactions. They can react with acid chlorides to form amides . They can also undergo alkylation and acylation reactions . In addition, amines can be converted into alkenes by an elimination reaction .Scientific Research Applications
Biological Activity Studies
One significant area of application for this compound is in biological activity studies. Research has shown that derivatives of 1,3-benzoxazine and aminomethyl compounds, synthesized from eugenol, exhibit biological activities. These compounds were tested using brine shrimp lethality test (BST) to determine their toxicity and potential for further study in bioactivity (Rudyanto et al., 2014).
Chemical Synthesis and Properties
The compound has been utilized in the chemical synthesis of various derivatives. For instance, aminomethylation of 6-hydroxyaurones with primary amines was used to synthesize 2-benzylidene-8,9-dihydro-7H-furo[2,3-f][1,3]-benzoxazin-3(2H)-one derivatives. These derivatives were studied for their properties, including their reaction to acid which led to the formation of secondary amines containing a 6-hydroxyaurone moiety (Popova, Bondarenko, & Frasinyuk, 2016).
Preparation and Cleavage of Derivatives
The preparation and cleavage of 3,4-dihydro-6-hydroxy-3-substituted-2H-1,3-benzoxazine hydrochlorides were also significant. These compounds were prepared by reacting hydroquinones with novel aminomethylating reagents. The monooxazines resulting from these reactions were then hydrolyzed to yield ortho-secondary aminomethylhydroquinone derivatives (Reynolds & Cossar, 1971).
Aminomethylation Observations
Studies on aminomethylation of substituted compounds have been conducted as well. Observations from aminomethylation of 7-substituted 6-hydroxyaurones, for instance, were investigated using primary and secondary amines. These studies contributed to the understanding of the chemical behavior of these compounds under different conditions (Bondarenko & Frasinyuk, 2018).
Antioxidant Activity and Lipid Peroxidation Inhibition
Another application area is in the study of antioxidant activity and lipid peroxidation inhibition. For example, amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines synthesized from 2,3-diaminophenol and ketones were evaluated for their antioxidant properties. These compounds showed significant activity as inhibitors of lipoxygenase and lipid peroxidation, highlighting their potential in medicinal chemistry (Neochoritis et al., 2010).
Safety and Hazards
This compound is associated with certain hazards. It has been classified with hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
6-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c9-4-5-1-2-6-7(3-5)12-8(11)10-6;/h1-3H,4,9H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPPJZGNLUOHOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CN)OC(=O)N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943843-63-8 | |
Record name | 2(3H)-Benzoxazolone, 6-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943843-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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